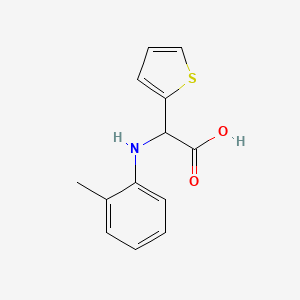
Thiophen-2-yl-o-tolylamino acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiophen-2-yl-o-tolylamino acetic acid typically involves the N-acylation reaction of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the product. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar N-acylation reactions. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also include purification steps such as recrystallization, distillation, or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophen-2-yl-o-tolylamino acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or nitro groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Thiophen-2-yl-o-tolylamino acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Wirkmechanismus
The mechanism of action of Thiophen-2-yl-o-tolylamino acetic acid involves its interaction with specific molecular targets and pathways. For example, thiophene-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups such as carboxylic acids, esters, and amines enhances the compound’s ability to interact with these enzymes and exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Thiophen-2-yl-o-tolylamino acetic acid can be compared with other similar compounds, such as:
2-(Thiophen-2-yl)acetic acid: A related compound with similar chemical properties and applications.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene derivative with potential biological activities.
Tiaprofenic acid: A thiophene-based nonsteroidal anti-inflammatory drug (NSAID) with known anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Eigenschaften
Molekularformel |
C13H13NO2S |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
2-(2-methylanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C13H13NO2S/c1-9-5-2-3-6-10(9)14-12(13(15)16)11-7-4-8-17-11/h2-8,12,14H,1H3,(H,15,16) |
InChI-Schlüssel |
BAIUIQLOCJCGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(C2=CC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
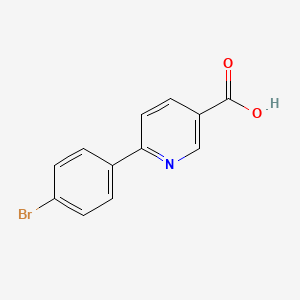
![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
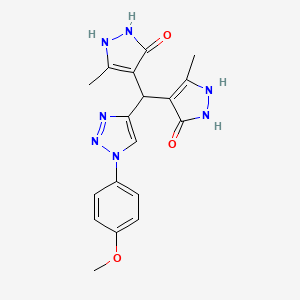
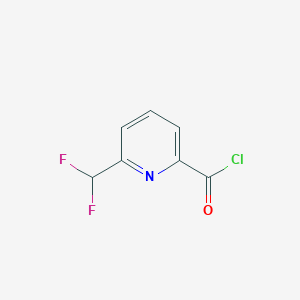
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13919994.png)
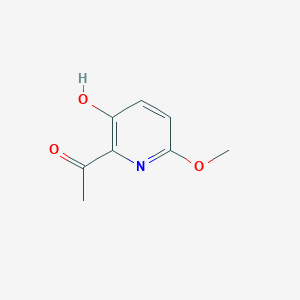
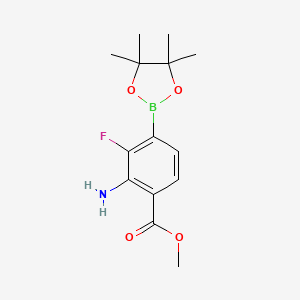
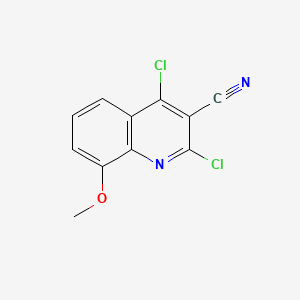

![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
![3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13920010.png)

